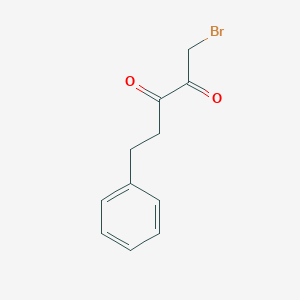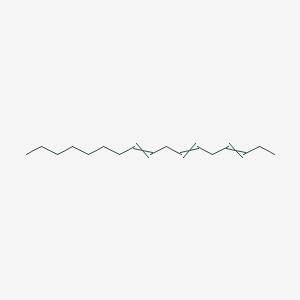
Heptadeca-3,6,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadeca-3,6,9-triene is an organic compound with the molecular formula C17H30 It is a triene, meaning it contains three double bonds within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadeca-3,6,9-triene can be synthesized through several methods. One common approach involves the use of geranyl acetate as a starting material. The synthesis involves multiple steps, including oxidation and the use of hexylmagnesium bromide in the presence of copper(I) iodide to form the triene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadeca-3,6,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in substitution reactions, where atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Heptadeca-3,6,9-triene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological systems and potential bioactivity.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of heptadeca-3,6,9-triene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved may include radical formation, electrophilic addition, and nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
- Heptadeca-2E,8E,10E,16-tetraene-4,6-diyne
- Heptadeca-2E,8Z,10E,16-tetraene-4,6-diyne
- Heptadeca-2E,8E,16-triene-4,6-diyne-10-ol
Comparison: Heptadeca-3,6,9-triene is unique due to its specific arrangement of double bonds, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
109877-47-6 |
|---|---|
Molekularformel |
C17H30 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
heptadeca-3,6,9-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h5,7,11,13,16-17H,3-4,6,8-10,12,14-15H2,1-2H3 |
InChI-Schlüssel |
AWDNOOUTXPCPBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



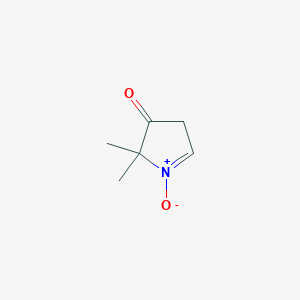
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
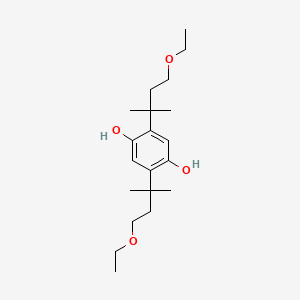
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
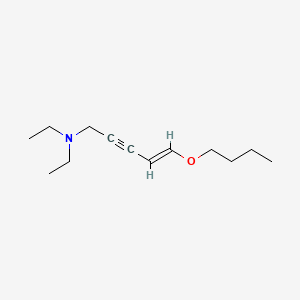
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)

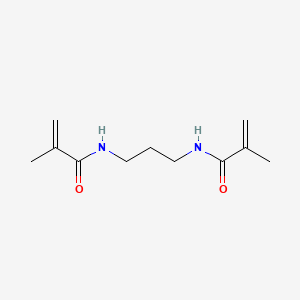

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
